2-(3-Methylphenyl)-1,3,4-oxadiazole
Description
Significance of Heterocyclic Scaffolds in Modern Chemical Research
Heterocyclic compounds are a cornerstone of modern drug development and medicinal chemistry. acs.org These cyclic organic molecules, which incorporate at least one atom other than carbon within their ring structure, are fundamental to the architecture of numerous biologically active substances. nih.gov Over 85% of all biologically active chemical entities contain a heterocyclic fragment, a statistic that underscores their central role in drug design. nih.gov Their prevalence is due to their ability to present a diverse array of functionalities and three-dimensional shapes, allowing them to interact with a wide range of biological targets like enzymes and receptors. nih.gov
The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur provides a means to modulate a molecule's physicochemical properties, including its solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This tunability is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.gov Consequently, heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry, serving as a versatile foundation for the development of new therapeutic agents. nih.gov
Overview of the 1,3,4-Oxadiazole (B1194373) Core Structure and its Chemical Relevance
The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms at the 1, 3, and 4 positions, respectively. nih.govjchemrev.com This aromatic ring system is electron-deficient and possesses notable thermal and chemical stability. mdpi.com The 1,3,4-oxadiazole core is considered a bioisostere of amide and ester groups, meaning it can replace these groups in a molecule without significantly altering its biological activity, while potentially improving its metabolic stability and pharmacokinetic profile. medipol.edu.tr
The chemical relevance of the 1,3,4-oxadiazole scaffold is extensive. It is a key pharmacophore found in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. mdpi.comjchemrev.com Its ability to participate in hydrogen bonding and π-π stacking interactions facilitates strong binding to biological targets. mdpi.com Furthermore, its rigid, planar structure often serves as a linker between different pharmacophoric groups, holding them in the correct orientation for optimal interaction with a target protein or enzyme. mdpi.com The synthesis of 1,3,4-oxadiazole derivatives is well-established, often involving the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones using various reagents. nih.govorganic-chemistry.org
Rationale for Research on 2-(3-Methylphenyl)-1,3,4-oxadiazole and Related Derivatives
The investigation into this compound and its analogs is driven by the established therapeutic potential of the 1,3,4-oxadiazole nucleus. nih.gov Research in this area is a classic example of structure-activity relationship (SAR) studies, where systematic modifications are made to a core scaffold to explore and optimize its biological effects. ontosight.ai
The rationale for focusing on derivatives like this compound includes:
Exploring Chemical Space: By attaching different substituted phenyl rings, such as the 3-methylphenyl (or m-tolyl) group, to the C2 position of the oxadiazole ring, researchers can systematically probe the effects of steric and electronic properties on biological activity. The methyl group, in particular, can influence the molecule's lipophilicity and how it fits into the binding pocket of a biological target.
Targeting Specific Diseases: Given that the 1,3,4-oxadiazole scaffold is present in numerous anticancer and antimicrobial agents, the synthesis of new derivatives is a strategy aimed at discovering novel compounds with improved potency, selectivity, and reduced resistance against various cancer cell lines and microbial strains. nih.govnih.govmdpi.comnih.govmdpi.com
Improving Pharmacokinetic Properties: Modifications to the substituent groups can enhance the "drug-likeness" of the compound, improving its absorption, distribution, and metabolic stability, which are critical for a molecule to be a viable drug candidate. rsc.org
In essence, the synthesis and study of this compound is a targeted effort within the broader field of medicinal chemistry to develop more effective therapeutic agents by leveraging the proven utility of the 1,3,4-oxadiazole scaffold.
Research Data on 1,3,4-Oxadiazole Derivatives
To illustrate the chemical and biological properties of this class of compounds, the following tables present collected data for various 1,3,4-oxadiazole derivatives from research literature.
Table 1: Physicochemical and Spectral Data of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Molecular Formula | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ ppm) | Ref |
|---|---|---|---|---|---|
| 2-{[5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide | C₂₀H₁₈N₄O₄S | 196-198 | 1685 (C=O), 1606 (C=N) | 10.51 (s, 1H, NH), 7.60-6.91 (m, 9H, Ar-H), 5.39 (s, 2H, O-CH₂), 4.21 (s, 2H, S-CH₂), 2.07 (s, 3H, CH₃) | acs.org |
| 5-[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-amine | C₁₁H₁₀N₆O | - | 3300-3100 (NH₂) | 8.8 (s, 1H, triazole-H), 7.8-6.6 (m, 4H, Ar-H), 4.9 (s, 2H, NH₂), 2.1 (s, 3H, CH₃) | orientjchem.org |
| 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine | C₁₀H₁₁N₃O | - | 3287, 3195 (N-H), 1649 (C=N) | 8.00, 7.42 (d, 4H, Ar-H), 4.05 (s, 2H, CH₂), 2.39 (s, 3H, CH₃) | mdpi.comresearchgate.net |
| 5-(4-Chlorobenzyl)-1,3,4-oxadiazole-2-thiol | C₉H₇ClN₂OS | - | - | 14.71 (s, 1H, SH), 7.41-7.30 (m, 4H, Ar-H), 4.22 (s, 2H, CH₂) | medipol.edu.tr |
Table 2: In Vitro Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference Drug | Ref |
|---|---|---|---|---|
| 2-(2,3-Dihydrobenzo[b] mdpi.comnih.govdioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | HEPG2 (Liver Cancer) | 1.27 ± 0.05 | 5-Fluorouracil (IC₅₀ not specified) | nih.gov |
| 2-[2-(Phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | MDA-MB-231 (Breast Cancer) | 10 (viability reduced to ~30%) | Doxorubicin (viability reduced to ~45%) | mdpi.com |
| 2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide | A549 (Lung Cancer) | 7.48 | Cisplatin (IC₅₀ = 4.98 µM) | acs.org |
| 2-((2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast Cancer) | 0.7 ± 0.2 | 5-Fluorouracil (IC₅₀ = 22.8 ± 1.2 µM) | nih.gov |
| 2-Thioxo-1,3,4-oxadiazole derivative | HeLa (Cervical Cancer) | >10 (selective vs normal cells) | Doxorubicin | mdpi.com |
Table 3: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Microorganism | Activity (MIC in µg/mL) | Reference Drug | Ref |
|---|---|---|---|---|
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide (OZE-III) | S. aureus USA300 | 16 | - | nih.gov |
| 2-[(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-methylbenzothiazol-2-yl)acetamide | E. coli ATCC 25922 | 50 | Chloramphenicol (MIC = 12.5 µg/mL) | medipol.edu.tr |
| 2-[(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-methoxybenzothiazol-2-yl)acetamide | C. albicans | 50 | Ketoconazole (MIC = 12.5 µg/mL) | medipol.edu.tr |
| 2,5-disubstituted 1,3,4-oxadiazole derivative | A. niger | 25 | Fluconazole (MIC = 200 µg/mL) | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-3-2-4-8(5-7)9-11-10-6-12-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKXRBAYNRAFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3,4 Oxadiazole Derivatives
Established Synthetic Routes for the 1,3,4-Oxadiazole (B1194373) Scaffold
Traditional methods for constructing the 1,3,4-oxadiazole ring remain cornerstones of organic synthesis, valued for their reliability and the accessibility of starting materials.
One of the most fundamental and widely practiced methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the reaction of an acid hydrazide with a carboxylic acid or its more reactive derivative, an acid chloride. nih.govopenmedicinalchemistryjournal.com This two-step, one-pot approach first involves the acylation of the acid hydrazide to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to dehydrative cyclization to yield the oxadiazole ring. nih.gov
The reaction between an arylhydrazine and an acid chloride can be carried out under mild conditions, often using a solvent like DMF or DMSO with a base such as triethylamine (B128534) to scavenge the HCl byproduct. openmedicinalchemistryjournal.com Li and colleagues developed an efficient method for the direct cyclization of carboxylic acids with acylhydrazides, achieving good to excellent yields under mild conditions. openmedicinalchemistryjournal.com
Table 1: Synthesis of 1,3,4-Oxadiazoles from Acid Hydrazides and Acylating Agents
| Acylating Agent | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Carboxylic Acids | Mild dehydrating agents | 70-93% | openmedicinalchemistryjournal.com |
| Acid Chlorides | Triethylamine, DMF/DMSO | 33-60% | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
The most prevalent method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.govthieme-connect.de This step is crucial and employs a variety of powerful dehydrating agents to facilitate the formation of the C-O bond and closure of the heterocyclic ring. The choice of reagent can depend on the substrate's sensitivity and the desired reaction conditions.
Commonly used dehydrating agents include:
Phosphorus Oxychloride (POCl₃): A widely used, potent reagent for this transformation. nih.govnih.gov
Thionyl Chloride (SOCl₂): Another effective agent for promoting cyclodehydration. nih.govnih.gov
Phosphorus Pentoxide (P₂O₅): A strong dehydrating agent, often used at elevated temperatures. nih.govmdpi.com
Triflic Anhydride: A highly reactive reagent that can effect cyclization under milder conditions, often in the presence of triphenylphosphine (B44618) oxide. nih.govresearchgate.net
Polyphosphoric Acid (PPA): Serves as both a catalyst and a dehydrating medium, typically requiring high temperatures. nih.govmdpi.com
Khanum et al. demonstrated the use of microwave irradiation in conjunction with clay to cyclize hydrazide derivatives with benzoic acid, highlighting a more environmentally friendly approach. mdpi.com
Table 2: Dehydrating Agents for 1,2-Diacylhydrazine Cyclization
| Dehydrating Agent | Typical Conditions | Key Features | Reference(s) |
|---|---|---|---|
| POCl₃ | Refluxing in solvent (e.g., toluene) | Very common, effective | nih.govnih.gov |
| SOCl₂ | Heating | Strong dehydrating conditions | nih.gov |
| P₂O₅ | Heating in toluene | High yields, short reaction times | mdpi.com |
| Triflic Anhydride | Anhydrous, with triphenylphosphine oxide | Mild conditions | nih.govresearchgate.net |
An alternative and powerful strategy for forming the 1,3,4-oxadiazole ring is the oxidative cyclization of N-acylhydrazones. nih.gov These precursors are readily prepared by condensing an acid hydrazide with an aldehyde. The subsequent cyclization is promoted by an oxidizing agent, which facilitates the formation of the heterocyclic ring, often under mild, metal-free conditions. acs.org
A wide array of oxidizing agents has been successfully employed for this purpose:
Iodine (I₂): Used stoichiometrically with a base like potassium carbonate, iodine provides a practical, transition-metal-free pathway. acs.orgjchemrev.com It can also be used with mercuric oxide. medicaljournal-ias.org
Potassium Permanganate (B83412) (KMnO₄): A classic oxidizing agent used for this transformation. nih.govmdpi.com
Chloramine-T: Enables the synthesis of 1,3,4-disubstituted oxadiazoles (B1248032), sometimes under microwave irradiation for faster results. nih.gov
Dess-Martin Periodinane (DMP): A mild and effective hypervalent iodine reagent for oxidative cyclization. openmedicinalchemistryjournal.comnih.gov
Other Reagents: Bromine in acetic acid, lead(IV) acetate (B1210297), N-chlorosuccinimide (NCS) with DBU, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also effective. nih.govnih.govmdpi.com
Table 3: Selected Oxidizing Agents for Acylhydrazone Cyclization
| Oxidizing System | Substrate | Product | Reference |
|---|---|---|---|
| I₂ / K₂CO₃ | Acylhydrazones | 2,5-Disubstituted-1,3,4-oxadiazoles | acs.orgorganic-chemistry.org |
| Chloramine-T | N-acylhydrazones | 2,5-Disubstituted-1,3,4-oxadiazoles | nih.gov |
| Dess-Martin periodinane (DMP) | N-acylhydrazones | 2,5-Disubstituted-1,3,4-oxadiazoles | openmedicinalchemistryjournal.com |
| Bromine / Acetic Acid | Hydrazone derivatives | 2,5-Disubstituted-1,3,4-oxadiazoles | nih.gov |
The synthesis of 1,3,4-oxadiazoles can also be accomplished through the rearrangement or transformation of other heterocyclic systems. While less common than direct cyclization methods, these pathways offer unique synthetic routes. For instance, substituted azirines can react with monoacylhydrazines to form disubstituted 1,3,4-oxadiazoles. thieme-connect.de Another notable example is the thermal rearrangement of N-acylated aryl tetrazoles, which proceeds via a radical-promoted cross-dehydrogenative coupling to yield 2,5-diaryl-1,3,4-oxadiazoles. organic-chemistry.org Conversely, the 1,3,4-oxadiazole ring itself can be transformed; for example, S-substituted 5-alkoxymethyl-1,3,4-oxadiazole-2-thiols can be converted into nih.govopenmedicinalchemistryjournal.comnih.govtriazolo[3,4-b] nih.govnih.govmdpi.comthiadiazines upon reaction with hydrazine (B178648) hydrate. jocpr.com
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. researchgate.net These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. A one-pot, three-component reaction involving N-isocyaniminotriphenylphosphorane, aldehydes, and benzoic acids has been developed to afford 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions. organic-chemistry.orggoums.ac.ir
Advanced Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for constructing and functionalizing the 1,3,4-oxadiazole ring.
Modern techniques often focus on improving efficiency, yield, and environmental friendliness. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields in the cyclization of diacylhydrazines. mdpi.com
Catalytic methods have also gained prominence. A notable example is the copper(II) triflate (Cu(OTf)₂) catalyzed imine C-H functionalization of N-arylidene aroylhydrazides, which provides direct access to both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.comorganic-chemistry.org This reaction is operationally simple and tolerant of air and moisture. jchemrev.com Furthermore, palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize complex molecules bearing a 1,3,4-oxadiazole core, demonstrating the utility of modern catalysis in functionalizing the heterocycle. nih.gov
Visible-light photoredox catalysis represents another frontier, enabling oxidative heterocyclization under exceptionally mild conditions. organic-chemistry.org For instance, an organo-acridinium photocatalyst combined with a cobaloxime catalyst facilitates the oxidant-free cyclization of acylhydrazones, producing H₂ as the only byproduct. organic-chemistry.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and enhancing product purity. Current time information in Bangalore, IN. This method offers precise temperature and pressure control, often leading to shorter reaction times compared to conventional heating methods. nih.gov
In the synthesis of 1,3,4-oxadiazole derivatives, microwave irradiation has been successfully employed for the cyclization of N,N'-diacylhydrazines. For instance, the reaction of aroylhydrazines with 9-ethylcarbazol-3-carbaldehyde under microwave irradiation, followed by treatment with potassium permanganate in DMF, rapidly produces 2-aryl-5-(9'-ethylcarbazol-3'-yl)-1,3,4-oxadiazoles in excellent yields. researchgate.net Another approach involves the microwave-assisted reaction of isoniazid (B1672263) with aromatic aldehydes, followed by cyclization with chloramine-T to yield 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles. Current time information in Bangalore, IN.
A one-pot protocol for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the condensation of monoaryl hydrazides with acid chlorides in HMPA under microwave heating, which proceeds quickly and without the need for an acid catalyst or dehydrating agent. jchemrev.com
Table 1: Examples of Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles
| Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aroylhydrazines, 9-ethylcarbazol-3-carbaldehyde | 1. Microwave, 2. KMnO4, DMF, Microwave | 2-aryl-5-(9'-ethylcarbazol-3'-yl)-1,3,4-oxadiazoles | Excellent | researchgate.net |
| Isoniazid, Aromatic Aldehydes | 1. DMF, Microwave, 2. Chloramine-T, Ethanol, Microwave | 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Good | Current time information in Bangalore, IN. |
| Monoaryl hydrazides, Acid chlorides | HMPA, Microwave | 2,5-disubstituted-1,3,4-oxadiazoles | Good to Excellent | jchemrev.com |
Green Chemistry Approaches in 1,3,4-Oxadiazole Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 1,3,4-oxadiazoles, this often translates to using safer solvents, reducing energy consumption, and employing environmentally benign catalysts.
One notable green approach is the solvent-free synthesis of 2,5-disubstituted 1,3,4-oxadiazoles by grinding aromatic hydrazides with aryl aldehydes in the presence of a catalytic amount of molecular iodine. nih.gov This method avoids the need for organic solvents and the isolation of the intermediate N-acylhydrazones. nih.gov Mechanochemical synthesis provides another environmentally friendly alternative to traditional solvent-based methods for preparing 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org
The use of water as a solvent and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (Bu4NBr) in palladium-catalyzed Suzuki cross-coupling reactions also represents a greener approach for synthesizing complex oxadiazole derivatives. nih.gov
Catalyst-Mediated Cyclization Reactions
Various catalysts have been employed to facilitate the cyclization step in 1,3,4-oxadiazole synthesis, often under milder conditions and with improved selectivity.
Palladium-catalyzed sequential isocyanide insertions into the N-H and O-H bonds of hydrazides, followed by oxidative annulation, provide a convenient route to 2-amino-1,3,4-oxadiazoles. organic-chemistry.org Copper(II) oxide nanoparticles have been used as a reusable catalyst for the synthesis of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles from 1,3,4-oxadiazoles and aryl or alkenyl halides. organic-chemistry.org
A cationic Fe(III)/TEMPO-catalyzed oxidative cyclization of aroyl hydrazones in the presence of oxygen is an efficient method for producing 2,5-disubstituted 1,3,4-oxadiazole derivatives in high yields with good functional-group tolerance. organic-chemistry.org More recently, visible-light photoredox catalysis has been utilized for the cyclization of aldehydes with hypervalent iodine(III) reagents to form 2,5-disubstituted 1,3,4-oxadiazoles without the need for a metal catalyst. chemicalbook.com
Iodine-mediated oxidative cyclization is another common strategy. For instance, reacting acylhydrazones with stoichiometric molecular iodine in the presence of potassium carbonate can produce a variety of 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.com
Table 2: Catalyst-Mediated Synthesis of 1,3,4-Oxadiazoles
| Reactants | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| Hydrazides, Isocyanides | Palladium catalyst | 2-Amino-1,3,4-oxadiazoles | organic-chemistry.org |
| 1,3,4-Oxadiazole, Aryl/Alkenyl halides | Copper(II) oxide nanoparticles | 2-Aryl/Alkenyl-1,3,4-oxadiazoles | organic-chemistry.org |
| Aroyl hydrazones | Fe(III)/TEMPO, O2 | 2,5-Disubstituted 1,3,4-oxadiazoles | organic-chemistry.org |
| Aldehydes, Hypervalent iodine(III) reagents | Visible light | 2,5-Disubstituted 1,3,4-oxadiazoles | chemicalbook.com |
| Acylhydrazones | I2, K2CO3 | 2,5-Disubstituted 1,3,4-oxadiazoles | jchemrev.com |
Synthesis of Methylphenyl-Substituted 1,3,4-Oxadiazoles
The introduction of a methylphenyl (tolyl) group onto the 1,3,4-oxadiazole ring can influence the molecule's physical, chemical, and biological properties. The synthesis of these specific derivatives often follows the general pathways established for the 1,3,4-oxadiazole class.
Reported Pathways for 2-(3-Methylphenyl)-1,3,4-oxadiazole Analogs
While specific literature on the synthesis of this compound is limited, the synthesis of its isomers and related analogs provides insight into potential synthetic routes. The synthesis of 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole has been achieved by the air oxidation of the corresponding 1,3,4-selenadiazole, which was prepared by reacting N'-benzoyl-4-methylbenzohydrazide with Woollins' reagent. nih.gov
A general method for preparing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines using dehydrating agents like phosphorus oxychloride. nih.gov This could be applied by reacting 3-methylbenzohydrazide (B76409) with a suitable acylating agent followed by cyclization. For example, the reaction of substituted aromatic acids with hydrazide derivatives in the presence of phosphorus oxychloride yields 2,5-diaryl-1,3,4-oxadiazoles. nih.gov
Another common route is the oxidative cyclization of N-acylhydrazones. nih.gov For instance, substituted hydrazone derivatives, formed from the reaction of aromatic acid hydrazides with aromatic aldehydes, can be cyclized in the presence of bromine, acetic acid, and sodium acetate to yield 1,3,4-oxadiazole derivatives. nih.gov The synthesis of {2-[5-(4-Methylphenyl)- Current time information in Bangalore, IN.researchgate.netnih.govoxadiazol-2-yl]-phenyl}-phenyl-methanone was achieved through such a pathway. nih.gov
Synthetic Challenges and Optimization in Methylphenyl-Substituted Derivatives
The synthesis of methylphenyl-substituted 1,3,4-oxadiazoles can present several challenges. One key aspect is controlling the regioselectivity when synthesizing unsymmetrical 2,5-disubstituted derivatives. The order of addition of reagents and the choice of reaction conditions can be crucial.
Optimization of reaction conditions is often necessary to maximize yields and minimize side products. For instance, in catalyst-mediated reactions, the choice of catalyst, solvent, base, and temperature can significantly impact the outcome. In the synthesis of quinazolinylphenyl-1,3,4-oxadiazole derivatives via Suzuki coupling, various bases (e.g., Na2CO3, K2CO3, t-BuOK) and phase transfer catalysts were tested to find the optimal conditions. nih.gov
Purification of the final products can also be a challenge. Column chromatography is a common method used to isolate the desired oxadiazole derivative from the reaction mixture. nih.gov The choice of eluent is critical for achieving good separation.
Furthermore, the reactivity of the methyl group on the phenyl ring is generally low under the conditions used for oxadiazole ring formation. However, its electronic effect (weakly electron-donating) can subtly influence the reactivity of the starting materials, potentially requiring adjustments to the synthetic protocol compared to unsubstituted or electron-withdrawn analogs.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1,3,4 Oxadiazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR, ¹⁹F NMR)
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 2-(3-Methylphenyl)-1,3,4-oxadiazole, distinct signals corresponding to each type of proton are expected. The proton attached to the C5 carbon of the 1,3,4-oxadiazole (B1194373) ring is highly deshielded due to the electron-withdrawing nature of the heterocyclic system and would typically appear as a singlet in the δ 8.5-9.2 ppm range.
The protons of the 3-methylphenyl (m-tolyl) group would exhibit a more complex pattern in the aromatic region (δ 7.2-8.0 ppm). One would expect a singlet or narrow triplet for the proton at the C2 position of the phenyl ring, a doublet for the proton at C6, a triplet for the proton at C5, and a doublet for the proton at C4. The methyl group (–CH₃) protons, being attached to the aromatic ring, would appear as a sharp singlet further upfield, typically around δ 2.4 ppm. researchgate.net
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, characteristic signals for the two carbons of the oxadiazole ring are anticipated at highly deshielded values, generally in the δ 160-166 ppm region, reflecting their position within the electron-poor aromatic heterocycle. mdpi.commdpi.comresearchgate.net Specifically, the C2 carbon (attached to the m-tolyl group) and the C5 carbon would have distinct chemical shifts in this range. For the closely related compound 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine, these carbons appear at δ 161.98 and δ 164.32 ppm. mdpi.com
The carbons of the m-tolyl ring would resonate in the typical aromatic range of δ 120-140 ppm. The carbon bearing the methyl group and the carbon attached to the oxadiazole ring would be quaternary and show distinct shifts. The methyl carbon itself is expected to produce a signal at approximately δ 21-22 ppm. researchgate.net
Expected ¹³C and ¹H NMR Data for this compound
| Position | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) | Multiplicity (¹H) |
|---|---|---|---|
| Oxadiazole C2 | ~164-166 | - | - |
| Oxadiazole C5 | ~160-163 | ~8.5-9.2 | s |
| Phenyl C1' | ~123-125 | - | - |
| Phenyl C2' | ~126-128 | ~7.8-8.0 | s or t |
| Phenyl C3' | ~138-140 | - | - |
| Phenyl C4' | ~130-132 | ~7.3-7.5 | d |
| Phenyl C5' | ~128-130 | ~7.4-7.6 | t |
| Phenyl C6' | ~124-126 | ~7.8-8.0 | d |
| Methyl (-CH₃) | ~21-22 | ~2.4 | s |
¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a specialized technique used for the analysis of fluorine-containing compounds. As the molecular structure of this compound does not include any fluorine atoms, this technique is not applicable for its structural elucidation.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. nih.govresearchgate.net
Key expected absorptions include:
Aromatic C-H Stretching: A series of bands above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region, corresponding to the C-H stretching vibrations of the phenyl ring and the oxadiazole ring.
Aliphatic C-H Stretching: Absorptions around 2850-2960 cm⁻¹ for the C-H bonds of the methyl group.
C=N Stretching: A strong absorption band in the range of 1610-1650 cm⁻¹ is characteristic of the carbon-nitrogen double bond within the oxadiazole ring. mdpi.com
Aromatic C=C Stretching: Multiple sharp bands between 1450 cm⁻¹ and 1600 cm⁻¹ corresponding to the vibrations of the phenyl ring.
C-O-C Stretching: A strong and characteristic band, often observed between 1020-1250 cm⁻¹, which is indicative of the ether-like C-O-C linkage within the 1,3,4-oxadiazole ring. mdpi.com
N-N Stretching: A weaker absorption may be found around 1260 cm⁻¹ corresponding to the N-N bond in the ring. nih.gov
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |
| C=N Stretch (Oxadiazole) | 1610 - 1650 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O-C Stretch (Oxadiazole) | 1020 - 1250 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns. nih.govjyoungpharm.org
For this compound (C₉H₈N₂O), the calculated molecular weight is 160.17 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 160. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy (e.g., calculated exact mass 160.0637). mdpi.com
Common fragmentation pathways for 2,5-disubstituted 1,3,4-oxadiazoles involve the cleavage of the heterocyclic ring. Likely fragment ions for this compound would include the m-tolyl cation (m/z 91), which is a very stable tropylium-like ion, and fragments corresponding to the cleavage of the oxadiazole ring.
X-ray Diffraction (XRD) for Crystalline Structure Determination
Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.
Computational and Theoretical Investigations of 2 3 Methylphenyl 1,3,4 Oxadiazole and Analogs
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 1,3,4-oxadiazole (B1194373) derivatives. These calculations offer a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1,3,4-oxadiazole derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize molecular geometry and predict various properties. ajchem-a.com
Studies on related 1,3,4-oxadiazole structures have shown that the oxadiazole ring is generally planar. ajchem-a.com The bond lengths within the ring, such as C-O and C=N, are consistent with their expected double or single bond character. ajchem-a.com For instance, in a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the C=N bond lengths were found to be approximately 1.298 Å, indicating a clear double bond character. ajchem-a.com The stability of these compounds is often attributed to the aromaticity of the oxadiazole ring and the delocalization of π-electrons across the molecule. rroij.comnih.gov
DFT calculations are also used to determine global reactivity descriptors, which provide insights into the chemical reactivity and kinetic stability of the molecules. ajchem-a.commdpi.com These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), hardness, softness, electronegativity, and electrophilicity index. scholarsresearchlibrary.com A large HOMO-LUMO energy gap generally signifies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For example, a study on 1,3,4-oxadiazole derivatives designed as VEGFR-2 inhibitors found that compounds with specific substitutions, such as methyl groups at the ortho and meta positions of the phenyl ring, were identified as chemically reactive and stable based on DFT results. mdpi.comnih.gov
Molecular electrostatic potential (MEP) analysis, another DFT-based calculation, helps to identify the regions of a molecule that are rich or poor in electrons. This information is crucial for predicting how a molecule will interact with other molecules, particularly biological receptors. The MEP maps can pinpoint sites susceptible to electrophilic and nucleophilic attacks. ajchem-a.com For several 1,3,4-oxadiazole derivatives, the nitrogen atoms of the oxadiazole ring are often identified as the primary sites for electrophilic attack due to their negative potential. ajchem-a.com
Molecular orbital analysis, specifically the examination of the Frontier Molecular Orbitals (HOMO and LUMO), is a key component of quantum chemical calculations. The distribution and energy of these orbitals are fundamental to understanding the electronic properties and reactivity of a molecule.
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between these two orbitals is a critical parameter for determining molecular stability and reactivity. scholarsresearchlibrary.com In the context of 1,3,4-oxadiazole derivatives, the HOMO is often localized on the phenyl ring, while the LUMO is distributed over the oxadiazole ring, although this can vary depending on the specific substituents. nih.gov This distribution influences the charge transfer characteristics within the molecule. researchgate.net
The investigation of HOMO-LUMO energies and their gap helps in understanding the charge transfer interactions that can occur within the molecule and between the molecule and a biological target. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and will have higher chemical reactivity. scholarsresearchlibrary.com These calculations are vital for designing molecules with specific electronic properties tailored for particular applications, such as inhibiting enzymes or acting as materials in optoelectronic devices. researchgate.net
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques, particularly molecular docking, are indispensable in modern drug discovery and development. These methods allow for the prediction and analysis of how a ligand, such as 2-(3-Methylphenyl)-1,3,4-oxadiazole, interacts with a biological target at an atomic level.
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Molecular docking studies have been extensively performed on 1,3,4-oxadiazole analogs to predict their binding affinities (often expressed as binding energy in kcal/mol or kJ/mol) and binding orientations with various biological targets. These targets include enzymes and receptors implicated in a range of diseases.
Peptide Deformylase (PDF): While specific docking studies of this compound with peptide deformylase were not found, the 1,3,4-oxadiazole scaffold is a known pharmacophore that can be investigated for its potential to interact with this bacterial enzyme.
VEGFR-2 and EGFR: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key targets in cancer therapy. nih.govtandfonline.comresearchgate.netnih.gov Docking studies on 1,3,4-oxadiazole derivatives have shown that these compounds can fit into the ATP-binding pocket of these kinases. nih.govtandfonline.comnih.gov For instance, certain 1,3,4-oxadiazole-naphthalene hybrids have shown binding energies against VEGFR-2, with one compound exhibiting a binding energy of -24.98 kcal/mol. tandfonline.com In another study, 1,3,4-oxadiazole derivatives showed promising binding energies against VEGFR-2, with values such as -46.32, -48.89, and -45.01 kJ/mol for different analogs. nih.govnih.gov The interactions typically involve hydrogen bonds with key amino acid residues like Glu883 and Asp1044 in VEGFR-2, as well as hydrophobic interactions. tandfonline.com Some derivatives have also been docked with EGFR, though they sometimes show weaker binding energies compared to VEGFR-2. nih.govnih.gov
Sortase A: Sortase A is a bacterial enzyme involved in virulence, making it an attractive target for antimicrobial agents. Docking studies would be necessary to predict the binding mode of this compound with this enzyme.
COX Enzymes: Cyclooxygenase (COX) enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comniscair.res.innih.govnih.govnih.gov Molecular docking simulations have been used to investigate the interactions of 1,3,4-oxadiazole derivatives with both COX-1 and COX-2. mdpi.comniscair.res.innih.gov These studies help in understanding the structural basis for the observed inhibitory activity and selectivity. For some derivatives, the free energy of binding with COX-1 ranged from -7.1 to -11.2 kcal/mol, and with COX-2 from -10.3 to -12.9 kcal/mol. mdpi.com
Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system and a target for drugs used to treat Alzheimer's disease. nih.govnih.govresearchgate.netresearchgate.net Docking studies of 1,3,4-oxadiazole derivatives with AChE have revealed potential binding modes within the enzyme's active site. nih.govresearchgate.net For example, certain methyl oxadiazole hybrids have shown high binding energies ranging from 8.1 to 12.3 kcal/mol. researchgate.net
GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is implicated in several diseases, including Alzheimer's disease and diabetes. researchgate.neti-scholar.innih.gov Molecular docking of 2-amino-1,3,4-oxadiazole derivatives has shown that these compounds can form stable complexes with GSK-3β. researchgate.neti-scholar.in The interactions often involve the formation of hydrogen bonds with key residues in the active site of the enzyme. researchgate.net
Table 1: Predicted Binding Affinities of 1,3,4-Oxadiazole Analogs with Various Biological Targets
| Biological Target | Analog Type | Predicted Binding Affinity | Reference(s) |
|---|---|---|---|
| VEGFR-2 | 1,3,4-Oxadiazole-naphthalene hybrid | -24.98 kcal/mol | tandfonline.com |
| VEGFR-2 | 1,3,4-Oxadiazole derivative 7j | -48.89 kJ/mol | nih.govnih.gov |
| VEGFR-2 | 1,3,4-Oxadiazole derivative 7g | -46.32 kJ/mol | nih.govnih.gov |
| EGFR | 1,3,4-Oxadiazole derivative 7j | -33.23 kJ/mol | nih.govnih.gov |
| COX-1 | Pyrrolo[3,4-d]pyridazinone derivative | -7.1 to -11.2 kcal/mol | mdpi.com |
| COX-2 | Pyrrolo[3,4-d]pyridazinone derivative | -10.3 to -12.9 kcal/mol | mdpi.com |
| Acetylcholinesterase | Methyl oxadiazole hybrid | 8.1 to 12.3 kcal/mol | researchgate.net |
This table is interactive. You can sort the data by clicking on the column headers.
Molecular docking not only predicts binding affinity but also provides insights into the specificity and selectivity of a ligand for different receptors. By comparing the docking scores and binding modes of a compound against a panel of related proteins, researchers can predict its selectivity profile.
For example, studies on 1,3,4-oxadiazole derivatives have shown selectivity for VEGFR-2 over EGFR. nih.govnih.gov This selectivity is attributed to subtle differences in the amino acid composition and shape of the ATP-binding pockets of the two receptors. The docking results can reveal specific interactions that are unique to one receptor, thus explaining the observed selectivity. nih.govnih.gov
Similarly, for COX enzymes, docking studies can help rationalize the selectivity of inhibitors for COX-2 over COX-1. mdpi.comnih.gov The larger active site of COX-2, due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2, allows for the accommodation of bulkier inhibitors. mdpi.com By analyzing the docked poses, researchers can determine if a particular 1,3,4-oxadiazole derivative preferentially binds to the active site of COX-2. mdpi.comnih.gov
In the case of GSK-3 inhibitors, some oxadiazole scaffolds have shown selectivity for the GSK-3α isoform over GSK-3β, despite the high homology in their catalytic domains. nih.gov Molecular modeling helps to elucidate the structural features responsible for this selectivity. nih.gov
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the physical movements of atoms and molecules over time. For this compound and its analogs, MD simulations are crucial for understanding the stability of ligand-protein complexes and exploring their conformational dynamics. These simulations provide insights into how these compounds interact with their biological targets at an atomic level, which is essential for rational drug design.
Research on 1,3,4-oxadiazole derivatives frequently employs MD simulations to validate the results of molecular docking studies. tandfonline.com For instance, after docking derivatives into the active sites of target enzymes, simulations are run to confirm the stability of the predicted binding poses. nih.gov Studies have utilized MD simulations to explore the binding affinity of 1,3,4-oxadiazole compounds against targets implicated in myelofibrosis. tandfonline.com Similarly, simulations have been used to confirm the stability of complexes between oxadiazole derivatives and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. nih.govmdpi.com These computational experiments can reveal subtle changes in the conformation of both the ligand and the protein upon binding, providing a dynamic picture of the interaction that static docking models cannot capture. nih.gov The stability of the ligand-protein complex throughout the simulation, often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic coordinates, is a strong indicator of a viable drug candidate.
Chemoinformatics and In Silico Screening
Chemoinformatics and in silico screening methods are integral to modern drug discovery, enabling the rapid and cost-effective evaluation of large chemical libraries. These computational techniques are widely applied to the 1,3,4-oxadiazole scaffold, including derivatives like this compound, to identify promising new therapeutic agents.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This model then serves as a 3D query to search virtual compound databases for molecules that match these structural requirements.
This approach has been successfully used for azole-containing compounds. For example, a pharmacophore model was generated from the crystal structure of VEGFR-2 complexed with a known inhibitor, tivozanib, to screen the ZINC15 database for new potential inhibitors. mdpi.com This type of virtual screening can sift through millions of compounds to identify a manageable number of hits for further investigation. mdpi.com In another study, pharmacophore requirements were optimized for a hybrid molecule containing both 1,3,4-oxadiazole and chalcone (B49325) moieties to improve its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). researchgate.net Virtual screening based on docking has also been employed to discover 1,3,4-oxadiazole-based inhibitors of aminoacyl-tRNA synthetases, which are targets for new antibiotics. bohrium.comctu.edu.vn These applications highlight how pharmacophore modeling and virtual screening accelerate the discovery of novel and potent 1,3,4-oxadiazole derivatives.
For a compound to be a successful drug, it must not only be potent but also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. Various in silico tools and web servers, such as SwissADME and ADMETlab 2.0, are used to calculate these descriptors for 1,3,4-oxadiazole derivatives. nih.govnih.govresearchgate.net
These predictions assess a compound's "druggability" by evaluating parameters like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicity. mdpi.com Studies on novel 1,3,4-oxadiazole hybrids have shown that these compounds are predicted to have good drug-likeness and bioavailability profiles. mdpi.com For instance, in silico analysis of a series of 1,3,4-oxadiazole-1,2,3-triazole hybrids predicted high gastrointestinal absorption for most of the synthesized molecules. mdpi.com Such computational assessments are vital for prioritizing which compounds should be advanced to more resource-intensive experimental testing. tandfonline.comnih.gov
Below is a table showcasing predicted ADMET properties for a series of synthesized 1,3,4-oxadiazole-1,2,3-triazole hybrids.
| Compound | Molecular Weight ( g/mol ) | % Absorption | BBB Permeability | Lipinski's Rule of Five Violations |
| 6 | 443.46 | 76.24 | No | 0 |
| 7 | 473.51 | 76.24 | No | 0 |
| 8 | 477.91 | 76.24 | No | 0 |
| 9 | 477.91 | 76.24 | No | 0 |
| 10 | 507.93 | 76.24 | No | 1 |
| 11 | 522.36 | 60.44 | No | 1 |
| 12 | 459.49 | 76.24 | No | 0 |
| 13 | 489.54 | 70.85 | No | 0 |
| 14 | 483.48 | 70.85 | No | 0 |
| Data sourced from a study on 1,3,4-oxadiazole-incorporated 1,2,3-triazole moieties. The percentage of absorption was calculated based on the topological polar surface area (TPSA). mdpi.com |
Computational methods, particularly molecular docking, are extensively used to predict and rationalize the enzyme inhibitory activity of this compound and its analogs. Molecular docking simulates the binding of a ligand to the active site of a target enzyme, calculating a binding affinity or score that correlates with inhibitory potency.
This technique has been applied to predict the inhibitory potential of 1,3,4-oxadiazole derivatives against a wide range of enzymes. For example, docking studies have identified potent inhibitors of VEGFR2 and EGFR, with calculated binding energies helping to select the most promising candidates for synthesis and biological testing. nih.govmdpi.com In these studies, derivatives with lower binding energy values were predicted to be better inhibitors. nih.gov Similarly, docking has been used to identify selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Other enzyme targets for which 1,3,4-oxadiazole inhibitors have been computationally evaluated include matrix metalloproteinase-9 (MMP-9) and thymidylate synthase, both of which are important in cancer progression. mdpi.comacs.org These computational predictions guide the structural modifications needed to enhance inhibitory activity and selectivity. nih.gov
The table below summarizes findings from various studies on the predicted enzyme inhibition of 1,3,4-oxadiazole derivatives.
| Target Enzyme | Derivative Type | Predicted Activity/Finding | Reference |
| VEGFR2 | Substituted 1,3,4-oxadiazoles | Identified derivatives with strong binding energies (e.g., -48.89 kJ/mol) and low predicted IC₅₀ (0.009 µM). | nih.govmdpi.com |
| Aminoacyl-tRNA synthetase | Designed 1,3,4-oxadiazoles | 14 compounds showed key interactions with active site residues, indicating potential as inhibitors. | bohrium.com |
| Butyrylcholinesterase (BChE) | Piperidine-based 1,3,4-oxadiazoles | Compound 7j showed the highest potential with a calculated binding interaction of -10.2. | nih.gov |
| Acetylcholinesterase (AChE) | Pyridine (B92270)/thiazole-bearing 1,3,4-oxadiazoles | Identified selective inhibitors with IC₅₀ values as low as 0.023 μM. | nih.gov |
| Thymidylate Synthase | 1,3,4-oxadiazole-1,2,3-triazole hybrids | Compounds 12 and 13 showed significant inhibition with IC₅₀ values of 2.52 µM and 4.38 µM, respectively, supported by docking data. | mdpi.com |
| Matrix Metalloproteinase-9 (MMP-9) | Substituted 1,3,4-oxadiazoles | Compound 4h showed a high predicted binding affinity, correlating with an experimental IC₅₀ of 1.65 μM. | acs.org |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Structural Determinants for Biological Activity in 1,3,4-Oxadiazole (B1194373) Derivatives
The biological activity of 1,3,4-oxadiazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring and its appended phenyl groups. jchemrev.combrieflands.com Research has consistently shown that the 1,3,4-oxadiazole ring itself is a crucial pharmacophore, often acting as a bioisosteric replacement for other functional groups to enhance metabolic stability and binding interactions. nih.gov
Key structural determinants that frequently influence the biological activity of 1,3,4-oxadiazole derivatives include:
Substituents at the 2- and 5-positions: The groups attached to these positions are pivotal in defining the compound's pharmacological profile. oaji.netnih.gov For instance, in a series of 2,5-disubstituted 1,3,4-oxadiazoles derived from diclofenac (B195802) and naproxen, the presence of mono-substituted phenyl rings with electron-withdrawing or electron-donating groups like chloro, methoxy, and nitro was found to be crucial for analgesic and anti-inflammatory activities. nih.gov
Aryl Substituents: The nature of the aryl group at the 5-position of the oxadiazole ring significantly impacts activity. Studies on 5-aryl-2-thio-1,3,4-oxadiazoles have highlighted the importance of this moiety for antimycobacterial activity. brieflands.com
Thioether Linkages: The presence of a sulfur atom, often as a thioether linkage at the 2-position, has been identified as a critical feature for the activity of certain 1,3,4-oxadiazole derivatives. brieflands.com
Hybridization with Other Pharmacophores: The combination of the 1,3,4-oxadiazole ring with other known anticancer pharmacophores has been shown to result in compounds with diverse mechanisms of action, targeting various enzymes and proteins involved in cancer cell proliferation. nih.gov
These determinants are often elucidated through systematic synthetic modifications and subsequent biological evaluation, forming the foundation of SAR studies.
2D-QSAR Methodologies for Activity Prediction
Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) studies are computational methods used to correlate the biological activity of a series of compounds with their 2D structural properties, known as molecular descriptors. These descriptors can be topological, electronic, or physicochemical in nature.
A 2D-QSAR study on novel derivatives of 1,3,4-oxadiazoles utilized the Multiple Linear Regression (MLR) method. researchgate.net In this approach, a linear equation is developed to predict the biological activity (often expressed as pIC50) based on a combination of calculated molecular descriptors. A study involving 28 molecules, divided into a training set and a test set, demonstrated the effectiveness of this methodology in predicting the anti-inflammatory activity of the synthesized compounds. researchgate.net The resulting QSAR model can be used to design new 1,3,4-oxadiazole derivatives with potentially enhanced inhibitory activity. researchgate.net
In another study on 1,2,4-oxadiazole (B8745197) derivatives as S1P1 agonists, 2D-QSAR models were developed that differentiated between the mechanisms of action of 3-substituted and 5-substituted derivatives. This highlights the ability of 2D-QSAR to capture subtle structural differences that lead to distinct biological outcomes. The descriptors identified in these models, such as those related to atomic van der Waals volumes, masses, and polarizabilities, provide insights into the key molecular properties driving the agonist action.
3D-QSAR Approaches (CoMFA, CoMSIA, kNN-MFA) for Design Optimization
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods provide a more sophisticated approach by considering the three-dimensional structures of molecules and their interaction fields. These methods are instrumental in optimizing lead compounds and predicting the biological activity of novel molecules. nih.gov
Development and Validation of Predictive Models
Several 3D-QSAR methodologies have been successfully applied to 1,3,4-oxadiazole derivatives, including Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA).
CoMFA and CoMSIA: These are widely used 3D-QSAR techniques. nih.gov CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA includes additional fields for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov The predictive power of these models is assessed through statistical parameters like the cross-validated coefficient (q² or Q²) and the non-cross-validated coefficient (R²). nih.govmdpi.com For a series of 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors, robust CoMFA and CoMSIA models were developed with good statistical significance (CoMFA: Q² = 0.61, R² = 0.98; CoMSIA: Q² = 0.64, R² = 0.93). nih.gov Similarly, 3D-QSAR studies on oxadiazole derivatives as multifunctional anti-Alzheimer agents yielded significant CoMFA and CoMSIA models (CoMFA: Rcv² = 0.692, Rpred² = 0.6885; CoMSIA: Rcv² = 0.696, Rpred² = 0.6887). rsc.org
kNN-MFA: This method is another powerful 3D-QSAR approach. In a study of 1,3,4-oxadiazole derivatives as antimycobacterial agents, 52 3D-QSAR models were generated using kNN-MFA. brieflands.comresearchgate.net The selected model demonstrated good internal and external predictivity, with validation (q²) and cross-validation (pred_r²) values of 0.5022 and 0.2898, respectively, for a training set of 33 molecules and a test set of 8 molecules. brieflands.comresearchgate.net This model proved useful for the preliminary screening of large compound libraries. brieflands.comresearchgate.net Similarly, kNN-MFA was used to develop 3D-QSAR models for 1,3,4-oxadiazole derivatives with antibacterial activity, where a selected model showed good validation (q²) and cross-validation (pred_r²) values of 0.6969 and 0.6148, respectively. nih.gov
The development of these models involves several critical steps, including the careful selection of a training set and a test set of molecules, molecular alignment, and rigorous statistical validation to ensure the robustness and predictive ability of the model. nih.govmdpi.com
Table 1: Statistical Parameters of a kNN-MFA Model for Antimycobacterial 1,3,4-Oxadiazoles
| Parameter | Value |
| Validation (q²) | 0.5022 |
| Cross-validation (pred_r²) | 0.2898 |
| Training Set Size | 33 molecules |
| Test Set Size | 8 molecules |
| Data from a 3D-QSAR study on 1,3,4-oxadiazoles with antimycobacterial activity. brieflands.comresearchgate.net |
Interpretation of Contour Maps for Steric and Electronic Requirements
A key advantage of 3D-QSAR methods like CoMFA and CoMSIA is the generation of contour maps. These maps visually represent the regions around a molecule where specific properties (steric, electrostatic, etc.) are favorable or unfavorable for biological activity. nih.govnih.gov
Steric Contour Maps: These maps typically use different colors to indicate regions where bulky groups increase (green contours) or decrease (yellow contours) activity. researchgate.net For example, in a CoMFA study of 1,3,4-oxadiazol-2-one derivatives, the steric contour maps revealed that bulky substituents, such as aromatic rings, were generally more desirable on the side opposite to the 1,3,4-oxadiazol-2-one moiety. nih.gov
Electrostatic Contour Maps: These maps show regions where positive (blue contours) or negative (red contours) charges are favored. researchgate.net In the same study of 1,3,4-oxadiazol-2-one derivatives, the electrostatic maps highlighted the importance of an electronegative moiety, like the oxadiazole ring itself, in a specific region of the molecule. nih.gov This was supported by the observation that compounds with more homogeneously charged aromatic substituents in that region exhibited lower biological activity. mdpi.com
The interpretation of these contour maps provides invaluable insights for medicinal chemists, guiding the rational design of new derivatives with optimized steric and electronic features to enhance their biological potency. nih.govrsc.org By understanding where to add or remove bulk, or where to introduce electron-donating or electron-withdrawing groups, researchers can more efficiently synthesize compounds with improved therapeutic potential.
Applications in Materials Science and Agrochemicals
Optoelectronic and Photoluminescent Applications
The 1,3,4-oxadiazole (B1194373) moiety is a well-known electron-deficient system, which imparts excellent electron-transporting and luminescent properties to its derivatives. These characteristics are highly sought after for various optoelectronic and photoluminescent applications. rsc.orgrsc.org
The 1,3,4-oxadiazole ring is a foundational component in many materials developed for Organic Light-Emitting Diodes (OLEDs). rsc.orgacs.org Due to their electron-deficient nature, oxadiazole derivatives are among the most widely investigated classes of electron transport materials (ETMs). acs.orgsci-hub.se An effective ETM must facilitate the injection of electrons from the cathode and their transport to the emissive layer, while also blocking the passage of holes from the anode. This confinement of charge carriers within the emissive layer enhances the probability of their recombination, thereby improving the efficiency of light emission.
A well-known oxadiazole-based ETM is 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (B1329559) (PBD), which was one of the first of its kind used in a bilayer OLED device. acs.org PBD and similar molecules like 2,5-bis(4-naphthyl)-1,3,4-oxadiazole (BND) exhibit good electron mobilities, on the order of 10⁻⁵ cm²/Vs at high electric fields. acs.org Theoretical studies on 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD), a compound structurally analogous to 2-(3-Methylphenyl)-1,3,4-oxadiazole, show that modifications to the phenyl rings, such as fluorination, can enhance electron affinity, a key parameter for efficient electron transport. researchgate.net The introduction of substituents like the methyl group in the meta position, as in this compound, is used to modulate the morphological stability and electronic properties of the material. cambridge.org While small molecule ETMs can sometimes crystallize, leading to device degradation, they can be blended with polymers or used to create more stable dimeric and multi-armed structures to improve the stability of the amorphous film. acs.orgcambridge.org
| Compound | Abbreviation | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Electron Mobility (cm²/Vs) | Reference |
|---|---|---|---|---|---|
| 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | PBD | 6.06 | 2.16 | ~2 × 10⁻⁵ | acs.org |
| 2,5-Bis(4-naphthyl)-1,3,4-oxadiazole | BND | - | - | ~2 × 10⁻⁵ | acs.org |
| N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine | TPD | - | - | - | nih.gov |
| 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl | CBP | - | - | - | nih.gov |
Materials that exhibit high photoluminescence quantum yields are often candidates for use as scintillators, which emit light upon exposure to ionizing radiation, and as optical brighteners, which absorb ultraviolet light and re-emit it in the visible blue spectrum. Research has confirmed the scintillation properties of certain 1,3,4-oxadiazole derivatives. osti.gov Compounds such as 2-(naphthyl)-5-(4-biphenylyl)-1,3,4-oxadiazole have been specifically investigated for this purpose. osti.gov The inherent fluorescence of the oxadiazole core, which can be tuned by the selection of aryl substituents, makes these compounds suitable for applications requiring efficient light emission. researchgate.netnih.gov
The same properties that make oxadiazoles (B1248032) useful for OLEDs and scintillators—strong fluorescence and high quantum efficiency—also make them attractive candidates for use as laser dyes. medchemexpress.commedchemexpress.com These dyes are used as the gain medium in dye lasers. An example from this chemical family, 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole, is recognized as a laser dye with a high photoluminescence quantum yield. medchemexpress.commedchemexpress.com The specific substitution pattern on the phenyl rings attached to the oxadiazole core determines the exact emission wavelength and efficiency, allowing for the design of dyes for different regions of the light spectrum.
Advanced Material Development
The rigidity and defined geometry of the 1,3,4-oxadiazole ring are exploited in the creation of materials with ordered structures, such as liquid crystals and highly stable polymers.
| Compound Structure | Phase Transitions on Heating (°C) | Phase Transitions on Cooling (°C) | Reference |
|---|---|---|---|
| 1,3-bis(5-(4-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene | Cr 115.5 SmA 116.9 I | I 115.8 SmA 85.4 Cr | researchgate.net |
| 1,3-bis(5-(4-hexylphenyl)-1,3,4-oxadiazol-2-yl)benzene | Cr 103.8 SmA 126.1 I | I 125.1 SmA 98.9 Cr | researchgate.net |
| 1,3-bis(5-(4-octylphenyl)-1,3,4-oxadiazol-2-yl)benzene | Cr 91.6 SmA 130.8 I | I 129.8 SmA 77.1 Cr | researchgate.net |
*Cr = Crystal, SmA = Smectic A, I = Isotropic liquid
Aromatic polymers containing the 1,3,4-oxadiazole ring in their backbone are renowned for their exceptional thermal and chemical stability. psu.edukpi.ua The oxadiazole ring is electronically similar to a phenylene ring and lacks hydrogen atoms susceptible to abstraction, which contributes to its high resistance to thermal degradation. psu.edu Poly(1,3,4-oxadiazole)s are classified as high-performance polymers, often exhibiting high glass transition temperatures (Tg) and decomposition temperatures well above 300-400 °C. sciensage.infomdpi.commdpi.com
Poly(arylene ether-oxadiazole)s, synthesized by reacting bisphenol-oxadiazole monomers with activated aromatic dihalides, combine the toughness and processability of polyethers with the thermal stability of the oxadiazole unit. kpi.ua These polymers can be fabricated into thin films with high tensile strength and modulus. kpi.ua The incorporation of the this compound moiety into a polymer chain is expected to yield materials with similar high-performance characteristics, making them suitable for applications in aerospace, electronics, and as gas separation membranes. psu.edusciensage.info
| Polymer Structure | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (°C) | Reference |
|---|---|---|---|
| Poly(2-oxazoline) containing methyl ester side chain (PMestOx) | 39 | >300 | mdpi.com |
| Poly(2-oxazoline) containing ethyl ester side chain (PEtOx) | 54 | >300 | mdpi.com |
| Poly(arylene ether 1,3,4-oxadiazole) P5 | 182 | - | kpi.ua |
| Poly(arylene ether 1,3,4-oxadiazole) P8 | 242 | - | kpi.ua |
Agrochemical Research
General research into 1,3,4-oxadiazole derivatives confirms their potential in agrochemical applications. mdpi.comresearchgate.net The core structure is recognized as a key component in the development of new plant protection agents. mdpi.com
Metal-Ion Sensing Capabilities
The unique electronic and structural properties of 1,3,4-oxadiazoles, including the presence of nitrogen and oxygen donor atoms, make them promising candidates for the development of fluorescent chemosensors for metal ions. nih.govnih.gov Their high photoluminescent quantum yield and stability are advantageous for this application. nih.gov Various 1,3,4-oxadiazole-based sensors have been developed for the detection of ions such as Ca²⁺, Cd²⁺, Ag⁺, Cu²⁺, and Zn²⁺. nih.govmdpi.com Nevertheless, there are no specific studies available that describe the synthesis or evaluation of this compound for its metal-ion sensing capabilities. The existing research focuses on derivatives with different fluorophores or chelating groups to achieve selective ion detection. nih.gov
Future Directions and Research Perspectives
Rational Design of Next-Generation 1,3,4-Oxadiazole (B1194373) Derivatives
The future of 1,3,4-oxadiazole research is intrinsically linked to the principles of rational drug design. By strategically modifying the core structure of 2-(3-Methylphenyl)-1,3,4-oxadiazole, scientists aim to enhance therapeutic efficacy and selectivity. This involves a deep understanding of structure-activity relationships (SAR), where even minor alterations to the molecular framework can lead to significant changes in biological activity. researchgate.net
Key to this endeavor is the strategic incorporation of various substituents and functional groups. The goal is to fine-tune the pharmacological profile of these derivatives to specifically target diseases with greater precision. researchgate.net This tailored approach holds the promise of developing novel therapeutic agents with improved potency and reduced side effects. For instance, the introduction of different aryl or alkyl groups at the C2 and C5 positions of the oxadiazole ring can modulate the compound's interaction with biological targets.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and materials science. In the context of 1,3,4-oxadiazole research, in silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are indispensable. nih.govresearchgate.net These computational tools allow researchers to predict the binding affinities and interaction modes of newly designed derivatives with their biological targets, such as enzymes or receptors. nih.govnih.gov
Molecular docking, for example, provides a virtual snapshot of how a ligand fits into the active site of a protein, guiding the design of more potent inhibitors. nih.gov QSAR models, on the other hand, correlate the physicochemical properties of a series of compounds with their biological activities, enabling the prediction of the potency of novel derivatives. researchgate.net These computational predictions are then rigorously tested through experimental assays, creating a feedback loop that accelerates the discovery process. This integrated approach has been successfully applied to identify promising antibacterial agents by targeting enzymes like peptide deformylase. nih.govresearchgate.net Furthermore, density functional theory (DFT) calculations are employed to investigate the electronic and photophysical properties of these molecules, which is crucial for their application in materials science. nih.govresearchgate.net
Exploration of Novel Biological Targets and Mechanisms
While 1,3,4-oxadiazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, the full extent of their therapeutic potential is yet to be unlocked. nih.govjchemrev.comnih.gov Future research will focus on identifying and validating novel biological targets for these compounds. This includes exploring their effects on newly discovered signaling pathways and cellular processes implicated in various diseases.
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as inhibitors of enzymes such as thymidine (B127349) phosphorylase, which is a significant target in cancer therapy. nih.gov The investigation into their mechanisms of action is also a critical area of research. Understanding how these compounds exert their biological effects at a molecular level is essential for their development as safe and effective therapeutic agents. For example, some derivatives have been shown to induce apoptosis in cancer cells, and further research will elucidate the specific pathways involved. nih.govnih.gov
Sustainable Synthesis and Green Chemistry Innovations
The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. The synthesis of 1,3,4-oxadiazole derivatives is no exception. Traditional synthetic methods often rely on hazardous reagents and solvents, generating significant chemical waste. nih.gov Future research will prioritize the development of sustainable and eco-friendly synthetic routes. nih.govresearchgate.net
Innovative techniques such as microwave-assisted synthesis, ultrasound-mediated reactions, and the use of green catalysts and solvents are being explored to create more efficient and environmentally benign processes. nih.govnih.govmdpi.com These methods not only reduce waste but also offer advantages in terms of shorter reaction times, higher yields, and easier purification of the final products. nih.govmdpi.com For example, microwave irradiation has been shown to significantly accelerate the synthesis of oxadiazole derivatives while minimizing the use of volatile organic solvents. nih.govmdpi.commdpi.com Grinding techniques, which can be performed in the absence of solvents, also represent a promising green synthetic approach. researchgate.netmdpi.com
Expanding Applications in Diverse Scientific Fields
The unique physicochemical properties of the 1,3,4-oxadiazole ring system extend its utility beyond the realm of medicinal chemistry. These compounds exhibit strong fluorescence, high electron affinity, and excellent thermal stability, making them attractive candidates for a variety of applications in materials science. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 2-(3-Methylphenyl)-1,3,4-oxadiazole, and how is its purity validated?
- Synthesis : A common approach involves multi-step reactions starting with precursors like ethyl trifluoro-β-keto esters. For example, 1,3,4-oxadiazole derivatives are synthesized via cyclization of thiosemicarbazides or hydrazides under acidic conditions. Key intermediates are characterized by NMR and HRMS .
- Purity Validation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; , ) are critical. For instance, NMR chemical shifts for the methyl group on the phenyl ring typically appear at δ 2.29–2.33 ppm, while aromatic protons range from δ 6.96–8.25 ppm . HRMS confirms molecular ion peaks (e.g., [M+H]) with deviations < 2 ppm .
Q. What spectroscopic and crystallographic data are essential for confirming the structure of this compound?
- Spectroscopy :
- IR : Absorptions at 1610–1620 cm (C=N stretching) and 1260–1270 cm (C-O-C in oxadiazole) .
- NMR : Distinct signals for the 3-methylphenyl group (δ 2.31–2.33 ppm) and coupling patterns for aromatic protons (e.g., multiplet at δ 6.96–8.00 ppm) .
Q. Why is the 1,3,4-oxadiazole ring system inherently stable, and how do substituents influence its stability?
- The aromaticity of the 1,3,4-oxadiazole ring contributes to its stability, with resonance delocalization across the N-O-N and C-N bonds. Substituents like electron-withdrawing groups (e.g., trifluoromethyl) enhance stability by reducing electron density on the ring, while bulky groups (e.g., tert-butyl) may introduce steric hindrance .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, alkylation) impact the biological activity of this compound derivatives?
- Substituent Effects :
- Electron-withdrawing groups (e.g., -NO, -CF) improve fungicidal and anticancer activity by enhancing electrophilicity and target binding .
Q. What computational methods explain the interaction of this compound with biological targets?
- Molecular Docking : Docking studies with succinate dehydrogenase (SDH; PDB: 2FBW) reveal that the oxadiazole ring forms hydrogen bonds with Arg-43 and His-90 residues. The 3-methylphenyl group occupies hydrophobic pockets, mimicking the binding mode of lead compounds like penthiopyrad .
- DFT Studies : HOMO-LUMO gaps (~3.8 eV) correlate with reactivity, while electrostatic potential maps predict nucleophilic attack sites on the oxadiazole ring .
Q. How can discrepancies in bioactivity data across studies be systematically addressed?
- Methodological Harmonization :
- Use standardized assays (e.g., in vitro fungal inhibition at 50 μg/mL vs. one-dose anticancer screening ).
- Control variables: Solvent (DMSO vs. water), cell lines (HeLa vs. MCF-7), and incubation times (24–72 hr) .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., fluconazole for antifungals) to mitigate batch variability .
Q. What strategies optimize the antioxidant potential of this compound derivatives?
- Introduce electron-donating groups (e.g., -OCH, -OH) at the para position of the phenyl ring to enhance radical scavenging in DPPH assays. Derivatives with 4-methoxyphenyl substituents show IC values < 20 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
